N-Acetylbenzidine

Catalog No.
S576706
CAS No.
3366-61-8
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylbenzidine

CAS Number

3366-61-8

Product Name

N-Acetylbenzidine

IUPAC Name

N-[4-(4-aminophenyl)phenyl]acetamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,15H2,1H3,(H,16,17)

InChI Key

DZQXBXZZSKPMDV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N

Synonyms

N-acetylbenzidine

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N

The exact mass of the compound N-Acetylbenzidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acetylbenzidine (CAS 3366-61-8) is a mono-protected biphenyl-4,4'-diamine derivative characterized by one free primary amine and one acetylated amine. With a melting point of approximately 120 °C, it serves two primary procurement functions: as an asymmetric synthetic building block and as a highly specific analytical reference standard [1]. In organic synthesis, the monoacetylation breaks the symmetry of the biphenyl core, allowing for controlled, single-site functionalization. In analytical and toxicological laboratories, it is utilized as the exact chromatographic standard required to quantify monoacetylated arylamine metabolites and hemoglobin adducts resulting from exposure to benzidine-based azo dyes [2].

Substituting N-Acetylbenzidine with its unacetylated (benzidine) or fully acetylated (N,N'-diacetylbenzidine) analogs fails in both synthetic and analytical workflows. In synthesis, unprotected benzidine possesses two equivalent primary amines, which inevitably leads to symmetric bis-diazotization or uncontrolled polymeric cross-linking when asymmetric functionalization is required [1]. Conversely, N,N'-diacetylbenzidine is fully protected and remains unreactive to standard diazotization without harsh deprotection steps. In analytical biomonitoring, neither analog can substitute for N-Acetylbenzidine because accurate quantification of occupational arylamine exposure requires matching the exact intermediate chromatographic retention time and mass-to-charge ratio of the monoacetylated hemoglobin adduct [2].

Precursor Suitability for Asymmetric Diazotization

In the synthesis of asymmetric biphenyl compounds, the number of available primary amines dictates the reaction pathway. N-Acetylbenzidine provides exactly one reactive primary amine, restricting diazotization to a single site and yielding 100% mono-diazonium salt under standard conditions [1]. In contrast, unprotected benzidine provides two equivalent primary amines, resulting in symmetric bis-diazotization. Using N-Acetylbenzidine eliminates the need for complex stoichiometric control or statistical mixtures when synthesizing asymmetric azo dyes or selectively functionalized biphenyls.

Evidence DimensionDiazotization Reactivity Profile
Target Compound DataN-Acetylbenzidine: 1 reactive site (yields mono-diazonium salt)
Comparator Or BaselineBenzidine: 2 reactive sites (yields bis-diazonium salt)
Quantified DifferenceAbsolute shift from symmetric bis-reactivity to controlled asymmetric mono-reactivity
ConditionsStandard nitrous acid diazotization conditions (0-5 °C)

Procuring the mono-protected compound is mandatory for chemists synthesizing asymmetric biphenyl derivatives without generating symmetric byproducts.

Chromatographic Specificity in Biomonitoring Workflows

For laboratories quantifying occupational exposure to benzidine-based dyes, N-Acetylbenzidine must be used to calibrate HPLC and GC-MS instruments for the monoacetylated metabolite. In reversed-phase HPLC, N-Acetylbenzidine elutes at an intermediate retention time distinct from both the highly polar free benzidine and the more lipophilic N,N'-diacetylbenzidine [1]. Studies measuring hemoglobin binding indices (HBI) rely on this exact standard to quantify the monoacetylbenzidine (MABZ) adducts, which can account for a significant fraction of total recovered metabolites (e.g., separating MABZ from 4-aminobiphenyl and free benzidine) [2].

Evidence DimensionChromatographic Calibration Target
Target Compound DataN-Acetylbenzidine: Calibrates for the MABZ-specific peak
Comparator Or BaselineBenzidine / N,N'-diacetylbenzidine: Elute at different retention times, cannot calibrate MABZ
Quantified Difference100% target specificity for the monoacetylated metabolite peak
ConditionsReversed-phase HPLC or GC-MS of hydrolyzed hemoglobin adducts

Analytical laboratories must procure this exact compound to meet regulatory or research standards for quantifying specific arylamine exposure markers.

Co-substrate Suitability in Peroxidase Activation Assays

In in vitro toxicological models, N-Acetylbenzidine serves as a highly active co-substrate for Prostaglandin H Synthase (PHS) peroxidase activity. Research demonstrates that N-Acetylbenzidine is rapidly converted to mutagens by PHS, with the reaction measured by 5-phenyl-4-pentenyl hydroperoxide reduction and protein adduct formation [1]. In contrast, fully protected N,N'-diacetylbenzidine lacks the free amine necessary for this specific rapid N-oxidation pathway, making it unsuitable for modeling this exact activation step. Unprotected benzidine is metabolized by PHS, but conversion to N-acetylbenzidine is often the required initial step in the bioactivation process in high-acetylation bacterial strains [1].

Evidence DimensionPHS Peroxidase Co-substrate Activity
Target Compound DataN-Acetylbenzidine: Rapidly converted to mutagenic N-oxidized intermediates
Comparator Or BaselineN,N'-diacetylbenzidine: Lacks the free amine for equivalent rapid N-oxidation
Quantified DifferenceEnables isolation of the secondary activation step (N-oxidation of the monoamine)
ConditionsAmes test combined with Prostaglandin H Synthase (PHS) in YG1012 strains

Toxicologists studying arylamine bioactivation pathways must select the monoacetylated form to accurately model peroxidase-mediated DNA adduct formation.

Analytical Reference Standards for Occupational Biomonitoring

Directly following its specific chromatographic retention profile, N-Acetylbenzidine is procured by analytical testing facilities to calibrate HPLC and GC-MS equipment. It is used to quantify monoacetylbenzidine (MABZ) levels in urine and hydrolyzed hemoglobin adducts from workers exposed to benzidine-based dyes, ensuring accurate biomonitoring that cannot be achieved using unacetylated benzidine standards[1].

Precursor for Asymmetric Biphenyl Synthesis

Because it possesses only one free primary amine, N-Acetylbenzidine is the required building block for synthesizing asymmetric azo dyes and selectively functionalized biphenyls. It allows chemists to perform controlled mono-diazotization without the symmetric cross-linking or bis-diazotization that occurs when using unprotected benzidine[2].

Substrate for In Vitro Toxicological and Enzymatic Assays

Leveraging its specific reactivity with Prostaglandin H Synthase (PHS), N-Acetylbenzidine is utilized in modified Ames tests and enzymatic assays to study the precise metabolic activation pathways of arylamines. It isolates the N-oxidation step of the monoacetylated intermediate, providing mechanistic data that fully protected N,N'-diacetylbenzidine cannot yield [3].

XLogP3

1.7

UNII

Q1I4IM38KC

Other CAS

3366-61-8

Wikipedia

N-acetylbenzidine

Dates

Last modified: 08-15-2023

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